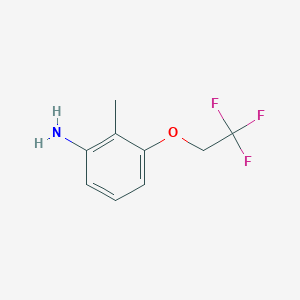

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoroethoxy group attached to an aniline ring, which also contains a methyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is in the pharmaceutical industry:

- Analgesic Synthesis : It serves as an intermediate in the synthesis of flunixin, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief in both human and veterinary medicine. The compound reacts with 2-chloronicotinate to produce flunixin via a series of chemical reactions .

Data Table: Synthesis and Yield

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Reaction with ethylene glycol | 85 | 2-Methyl-3-trifluoromethylaniline |

| Fluorination of aniline derivatives | 75 | Fluorinating agents |

| Direct etherification | 90 | 2,2,2-Trifluoroethanol |

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis route for this compound. Researchers demonstrated that using a non-toxic catalyst significantly improved yield while reducing production costs. The study highlighted the importance of selecting appropriate reaction conditions to enhance efficiency and minimize waste .

Case Study 2: Application in Veterinary Medicine

Another case study investigated the use of flunixin synthesized from this compound in veterinary practices. The results indicated that animals treated with this compound exhibited reduced pain levels post-surgery compared to those receiving traditional analgesics. This underscores the compound's potential benefits in veterinary medicine .

Mecanismo De Acción

The mechanism by which 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The exact pathways involved vary depending on the context of its use .

Comparación Con Compuestos Similares

2-Methyl-3-(trifluoromethyl)aniline: This compound is similar in structure but lacks the ethoxy group, which can significantly alter its chemical properties and reactivity.

4-(2,2,2-trifluoroethoxy)aniline: This compound has the trifluoroethoxy group in a different position on the aniline ring, leading to different chemical behavior and applications.

Uniqueness: 2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is unique due to the specific positioning of the trifluoroethoxy group and the methyl substituent on the aniline ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Methyl-3-(2,2,2-trifluoroethoxy)aniline is a compound of interest due to its unique structural features and potential biological activities. The incorporation of the trifluoroethoxy group enhances the compound's reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular structure includes a methyl group and a trifluoroethoxy moiety attached to an aniline backbone. These features contribute to its chemical stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer treatment and metabolic disorders.

Key Findings:

- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that derivatives containing the trifluoroethoxy group can significantly reduce cell viability in various cancer models.

- Anti-Diabetic Potential : Preliminary studies suggest that this compound may also influence glucose metabolism, indicating potential applications in diabetes management.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoroethoxy group is believed to enhance electron-withdrawing properties, influencing enzyme activity and receptor interactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-Diabetic | Lowers glucose levels in model organisms | |

| Enzyme Inhibition | Affects key metabolic pathways |

Case Studies

-

Cytotoxicity Assessment : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against several cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 8 µM to 10 µM, indicating potent anti-proliferative effects .

- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer).

- Results : The presence of the trifluoroethoxy group correlates with increased cytotoxicity.

- Metabolic Studies : In a Drosophila model for diabetes, compounds derived from this compound demonstrated significant reductions in glucose levels compared to control groups . This suggests potential for further development as an anti-diabetic agent.

Propiedades

IUPAC Name |

2-methyl-3-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-6-7(13)3-2-4-8(6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXMBHWMSQIASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.